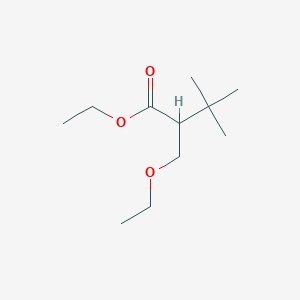

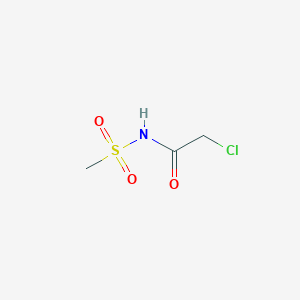

![molecular formula C8H9N3 B1592891 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1000340-60-2](/img/structure/B1592891.png)

6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine

Übersicht

Beschreibung

6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . The compound has a molecular weight of 147.18 g/mol .

Synthesis Analysis

While specific synthesis methods for 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine were not found, related compounds have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The InChI code for 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is 1S/C8H9N3/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3, (H3,9,10,11) . This indicates that the compound contains 8 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis

6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Cancer Therapy

- Field : Oncology

- Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit the Fibroblast Growth Factor Receptor (FGFR), which plays an essential role in various types of tumors . Therefore, these derivatives are being developed as a potential cancer therapy .

- Method : The derivatives were synthesized and their activities against FGFR1, 2, and 3 were tested . One of the compounds, referred to as 4h, exhibited potent FGFR inhibitory activity .

- Results : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Immunomodulation

- Field : Immunology

- Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators targeting Janus Kinase 3 (JAK3) for use in treating immune diseases such as organ transplantation .

- Method : The derivatives were synthesized and their inhibitory activity against JAK3 was tested . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .

- Results : Compound 14c was identified as a potent, moderately selective JAK3 inhibitor . The immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .

Blood Glucose Reduction

- Field : Endocrinology

- Application : 1H-pyrrolo[2,3-b]pyridine derivatives may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

- Method : The exact method of application or experimental procedures was not detailed in the source .

- Results : The derivatives were found to be effective in reducing blood glucose .

Antiviral Therapeutics

- Field : Virology

- Application : Compounds containing five-membered heteroaryl amines, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have shown relatively higher antiviral activity against Newcastle disease virus . These compounds are almost on par with the well-known antiviral commercial drug, Ribavirin .

- Method : The exact method of application or experimental procedures was not detailed in the source .

- Results : The results suggest that further modification of these amines could lead to a potent molecule for antiviral therapeutics .

Antiviral Therapeutics

- Field : Virology

- Application : Compounds containing five-membered heteroaryl amines, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have shown relatively higher antiviral activity against Newcastle disease virus . These compounds are almost on par with the well-known antiviral commercial drug, Ribavirin .

- Method : The exact method of application or experimental procedures was not detailed in the source .

- Results : The results suggest that further modification of these amines could lead to a potent molecule for antiviral therapeutics .

Safety And Hazards

The compound is not intended for human or veterinary use and is for research use only. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statement includes P280, indicating that protective gloves/protective clothing/eye protection/face protection should be worn .

Eigenschaften

IUPAC Name |

6-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-4-7(9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLFPJVXLOPHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CNC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646903 | |

| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |

CAS RN |

1000340-60-2 | |

| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, (2-bicyclo[2.2.1]hept-5-en-2-ylethyl)triethoxy-](/img/structure/B1592808.png)

![6-Iodobenzo[d]thiazole](/img/structure/B1592812.png)

![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)